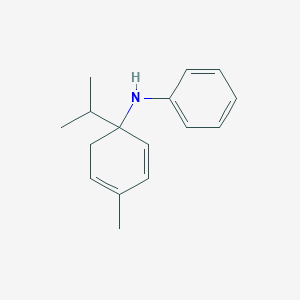![molecular formula C32H24N6S4 B14131866 Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of 2,3,5,6-tetrabromoterephthalonitrile with 4-aminothiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the amino and thiophenyl groups.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the development of biochemical assays and probes.
Industry: Used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile involves its interaction with molecular targets through its amino and thiophenyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile include:
2,3,5,6-Tetrakis((4-nitrophenyl)thio)terephthalonitrile: Differing by the presence of nitro groups instead of amino groups, which affects its reactivity and applications.
2,3,5,6-Tetrakis((4-methylphenyl)thio)terephthalonitrile: Featuring methyl groups, which influence its physical properties and chemical behavior.
2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile: Containing hydroxy groups, which enhance its ability to form hydrogen bonds and interact with biological molecules.
The uniqueness of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile lies in its combination of amino and thiophenyl groups, providing a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C32H24N6S4 |
|---|---|
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C32H24N6S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16H,35-38H2 |
Clave InChI |
ZYJXUUVGMZMKCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)N)C#N)SC4=CC=C(C=C4)N)SC5=CC=C(C=C5)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)

![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)

![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)

![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)


